molecular formula C19H16N2O8 B3612391 N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3612391
M. Wt: 400.3 g/mol
InChI Key: UAVICXAJKFUMMO-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with various functional groups including a nitro group (-NO2), methoxy groups (-OCH3), and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a chromene core, which is a fused six-membered benzene ring and a five-membered oxygen-containing ring. This core is substituted with a nitro group, multiple methoxy groups, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The nitro group could potentially be reduced to an amine, and the methoxy groups could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a chromene core, nitro group, methoxy groups, and a carboxamide group in this compound suggest that it could have unique properties, but without specific experimental data, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activity and determining its physical and chemical properties .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O8/c1-26-12-4-5-15(27-2)14(9-12)20-18(22)13-7-10-6-11(21(24)25)8-16(28-3)17(10)29-19(13)23/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVICXAJKFUMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
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N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

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